2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a dimethylamino group, a methylpyrimidinyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide typically involves multiple steps. One common approach is the nucleophilic aromatic substitution reaction, where a chloro-substituted benzamide is reacted with a dimethylamino-substituted pyrimidine under basic conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the benzamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. For example, it may inhibit a kinase enzyme involved in cell signaling, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-(dimethylamino)phenyl)benzamide
- 2-chloro-N-(4-(dimethylamino)phenyl)-6-fluorobenzamide
- 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
Uniqueness
2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide is unique due to the presence of both a fluorobenzamide moiety and a dimethylamino-substituted pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H19ClFN5O |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
2-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-6-fluorobenzamide |
InChI |
InChI=1S/C20H19ClFN5O/c1-12-11-17(27(2)3)26-20(23-12)25-14-9-7-13(8-10-14)24-19(28)18-15(21)5-4-6-16(18)22/h4-11H,1-3H3,(H,24,28)(H,23,25,26) |
InChI Key |
VVWLEMVZJMVPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C)C |
Origin of Product |
United States |
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